molecular formula C12H8OSi B14705094 6H-Dibenz[c,e][1,2]oxasilin CAS No. 21426-53-9

6H-Dibenz[c,e][1,2]oxasilin

Cat. No.: B14705094
CAS No.: 21426-53-9
M. Wt: 196.28 g/mol
InChI Key: POQNDRYVENJAEE-UHFFFAOYSA-N
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Description

6H-Dibenz[c,e][1,2]oxasilin is an organosilicon compound with the molecular formula C₁₂H₁₀OSi It is characterized by a fused ring structure that includes both benzene and oxasilin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenz[c,e][1,2]oxasilin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dibenzylsilane derivative with an oxidizing agent to form the oxasilin ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenz[c,e][1,2]oxasilin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6H-Dibenz[c,e][1,2]oxasilin has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6H-Dibenz[c,e][1,2]oxasilin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. These interactions can lead to changes in cellular functions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    6H-Dibenz[c,e][1,2]oxasiline: Similar structure but with different substituents.

    Dibenzoxasilane: Another related compound with variations in the ring structure.

    Siloxane derivatives: Compounds with similar silicon-oxygen bonds but different overall structures.

Uniqueness

6H-Dibenz[c,e][1,2]oxasilin is unique due to its specific ring structure and the presence of both silicon and oxygen atoms within the ring. This combination imparts distinct chemical properties, making it valuable for specialized applications that other similar compounds may not fulfill.

Properties

CAS No.

21426-53-9

Molecular Formula

C12H8OSi

Molecular Weight

196.28 g/mol

InChI

InChI=1S/C12H8OSi/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H

InChI Key

POQNDRYVENJAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Si]O2

Origin of Product

United States

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